4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine
Vue d'ensemble
Description
4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine, also known as TRO19622, is a small molecule that has been synthesized for its potential therapeutic effects. This compound has gained attention in the scientific community due to its ability to target specific receptors in the brain and potentially treat various neurological disorders.
Mécanisme D'action
4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine acts as a sigma-1 receptor agonist and a serotonin transporter inhibitor. The sigma-1 receptor is a chaperone protein that plays a role in regulating the activity of various ion channels and neurotransmitter receptors in the brain. By activating the sigma-1 receptor, this compound can modulate the release of neurotransmitters such as serotonin, dopamine, and glutamate, which are involved in the regulation of mood and behavior. Additionally, by inhibiting the serotonin transporter, this compound can increase the levels of serotonin in the brain, which has been shown to have antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD), which can protect neurons from oxidative stress. Additionally, this compound has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine is its specificity for the sigma-1 receptor and the serotonin transporter, which allows for targeted modulation of these receptors without affecting other neurotransmitter systems. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for neurological disorders. However, one limitation of this compound is its limited bioavailability, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for research on 4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine. One direction is to further investigate its potential therapeutic effects on various neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Another direction is to investigate the potential side effects of this compound and its long-term safety profile. Finally, there is a need for the development of more potent and selective sigma-1 receptor agonists and serotonin transporter inhibitors, which may have improved therapeutic effects and reduced side effects compared to this compound.
Applications De Recherche Scientifique
4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic effects on various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to target specific receptors in the brain, such as the sigma-1 receptor and the serotonin transporter, which play important roles in the regulation of mood and behavior. In preclinical studies, this compound has demonstrated promising results in animal models of depression and anxiety, showing improvements in behavioral and cognitive symptoms.
Propriétés
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3/c19-15-6-4-14(5-7-15)13-23-8-10-24(11-9-23)22-12-16-17(20)2-1-3-18(16)21/h1-7,12H,8-11,13H2/b22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIMDCXXSIOGSQ-WSDLNYQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.